4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid
Description
4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid is a sulfonamide derivative featuring a carbamoyl group (-CONH₂) at the C4 position and a 4-methoxybenzenesulfonamido moiety at the C2 position of a butanoic acid backbone.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-[(4-methoxyphenyl)sulfonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c1-20-8-2-4-9(5-3-8)21(18,19)14-10(12(16)17)6-7-11(13)15/h2-5,10,14H,6-7H2,1H3,(H2,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHJLQNUJNCDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxybenzenesulfonamide Intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Coupling with Glutamine Derivative: The sulfonamide intermediate is then coupled with a glutamine derivative under appropriate conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate or a pharmacological tool.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in substituents and their implications:
Key Observations:
- Electronic Effects : The 4-methoxy group in the target compound donates electrons via resonance, reducing sulfonamide acidity compared to electron-withdrawing groups (e.g., CF₃). This impacts binding interactions in biological systems .
- Hydrogen Bonding: Carbamoyl and hydroxyl substituents enable diverse hydrogen-bonding networks. The hydroxyl analog forms stronger O-H⋯O bonds, while carbamoyl acts as both donor and acceptor, influencing crystallinity and solubility .
- Steric and Stereochemical Effects : The (2S)-3-methyl analog demonstrates how branching and chirality alter hydrophobicity and enzyme selectivity, critical in drug design .
Physicochemical Properties
- Solubility : Carbamoyl and sulfonamide groups enhance water solubility compared to hydrophobic substituents (e.g., CF₃ or methyl). However, crystallinity from hydrogen bonding may reduce solubility in some cases .
- Acidity : The sulfonamide proton’s acidity is modulated by the benzene substituent. Methoxy (electron-donating) groups yield less acidic protons than CF₃ (electron-withdrawing), affecting ionizability and reactivity .
Biological Activity
4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight: 304.33 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which can lead to various physiological effects, including diuretic activity and potential anti-tumor properties.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, which are common pathogens in clinical settings.
- Antitumor Effects : Research indicates that this compound may possess cytotoxic effects on cancer cell lines. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to modulate inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus .
Case Study 2: Cytotoxicity Against Cancer Cells
In a research article from Cancer Letters, the cytotoxic effects of this compound were assessed using human leukemia cell lines. The study reported an IC50 value of approximately 15 µg/mL, indicating moderate potency compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Antitumor | |
| This compound | Antimicrobial, Antitumor, Anti-inflammatory |
Q & A
Q. What are the common synthetic routes for 4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid, and what key reaction conditions influence yield?
The synthesis typically involves coupling a methoxybenzenesulfonamide moiety to a carbamoyl-substituted butanoic acid backbone. Key methodologies include:
- Michael-type addition for introducing sulfonamide groups (e.g., thioglycolic acid addition to α,β-unsaturated ketones) .
- Friedel-Crafts acylation for aryl ketone intermediates, with maleic anhydride as a common reagent .
- Protection/deprotection strategies for amine and carboxylic acid groups to avoid side reactions .
Critical parameters include temperature (often 0–40°C), solvent polarity (DMF or THF), and catalysts (e.g., DCC for carbodiimide-mediated couplings) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
Structural elucidation relies on:
- NMR spectroscopy (¹H/¹³C) to confirm sulfonamide (-SO₂NH-) and carbamoyl (-CONH₂) groups. Methoxybenzenesulfonamide protons appear as a singlet at δ ~3.8 ppm, while carbamoyl protons resonate as broad peaks near δ ~6.5 ppm .
- High-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., C₁₂H₁₅N₂O₆S) and isotopic patterns .
- X-ray crystallography for resolving stereochemical ambiguities, particularly if chiral centers are present .
Q. What in vitro assays are used to evaluate its biological activity, and how are controls designed?
Common assays include:
- Enzyme inhibition studies (e.g., COX-2 or kinases), using fluorogenic substrates to measure IC₅₀ values .
- Receptor binding assays (radioligand displacement) with HEK293 cells expressing target receptors .
Controls involve scaffold analogs (e.g., replacing methoxy with methyl groups) and vehicle-only samples to isolate solvent effects .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while minimizing racemization?
- Chiral auxiliaries : Use (S)- or (R)-camphorsulfonic acid to direct stereochemistry during sulfonamide coupling .
- Flow chemistry : Continuous reactors reduce reaction times and improve yield consistency for intermediates .
- Enantiomeric separation : Chiral HPLC with amylose-based columns resolves R/S mixtures, as seen in structurally similar sulfonamide derivatives .
Q. How do researchers address contradictory data in enzyme inhibition assays (e.g., variable IC₅₀ values across studies)?
- Buffer standardization : Ionic strength (e.g., 150 mM NaCl) and pH (7.4 vs. 6.8) significantly affect sulfonamide protonation and binding .
- Allosteric modulation : Test for cooperative effects by titrating ATP or cofactors in kinase assays .
- Meta-analysis : Compare datasets using tools like Prism to identify outliers or assay-specific artifacts .
Q. What strategies are employed to modify functional groups for enhanced pharmacological activity?
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .
- Prodrug derivatization : Esterify the carboxylic acid to enhance bioavailability, as demonstrated in related butanoic acid derivatives .
- Sulfonamide optimization : Introduce electron-withdrawing groups (e.g., nitro) to strengthen hydrogen bonding with target enzymes .
Q. How are computational methods applied to predict structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with binding pockets (e.g., COX-2’s hydrophobic channel) .
- QSAR models : Use Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO) with IC₅₀ trends .
- MD simulations : GROMACS trajectories (50–100 ns) assess conformational stability of sulfonamide-protein complexes .
Q. What are the challenges in resolving enantiomers formed during synthesis, and how are they mitigated?
- Chiral resolution : Use diastereomeric salt formation with (1R)-(-)-camphor-10-sulfonic acid, achieving >90% ee for similar compounds .
- Kinetic resolution : Lipase-catalyzed hydrolysis selectively modifies one enantiomer .
- Circular dichroism (CD) : Monitor enantiopurity during purification steps, correlating Cotton effects with HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
